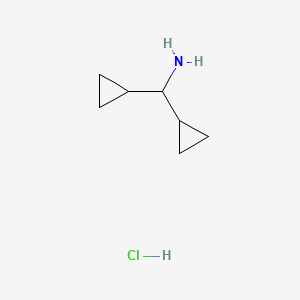(Dicyclopropylmethyl)amine Hydrochloride
CAS No.: 13375-29-6; 51043-72-2
Cat. No.: VC7533579
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13375-29-6; 51043-72-2 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 |
| IUPAC Name | dicyclopropylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H |
| Standard InChI Key | BWWAFTOJAINBHN-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2CC2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(Dicyclopropylmethyl)amine hydrochloride has the molecular formula and a molecular weight of 147.64 g/mol . Its IUPAC name, dicyclopropylmethanamine hydrochloride, reflects the presence of two cyclopropane rings connected to a methane backbone, with an amine group protonated by hydrochloric acid. The compound’s structure is further defined by its SMILES notation , which encodes the spatial arrangement of atoms.
Physicochemical Properties
While explicit data on melting points, boiling points, or solubility are absent from available sources, the hydrochloride salt form typically enhances aqueous solubility compared to the free base. The cyclopropyl groups introduce significant steric hindrance, potentially influencing reactivity and interaction with biological targets.
Table 1: Key Identifiers of (Dicyclopropylmethyl)amine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 51043-72-2 | |
| Molecular Formula | ||
| Molecular Weight | 147.64 g/mol | |
| SMILES | C1CC1C(C2CC2)N.Cl | |
| PubChem Compound ID | 16613886 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via reactions between cyclopropylmethyl derivatives and amines, followed by protonation with hydrochloric acid to yield the stable hydrochloride salt. For example, nucleophilic substitution reactions involving cyclopropylmethyl halides and ammonia or primary amines could form the amine precursor, which is then treated with HCl gas or aqueous HCl to produce the final product.
Stability and Reactivity
As a tertiary amine hydrochloride, the compound is expected to exhibit moderate stability under standard laboratory conditions. The cyclopropane rings, known for their angle strain, may participate in ring-opening reactions under acidic or high-temperature conditions, though specific data on decomposition pathways remain undocumented in available literature.
| Parameter | Angene Chemical | 北京沃凯生物 |
|---|---|---|
| Eye Irritation | Category 2A (H319) | No data available |
| Skin Corrosion | Not classified | Not classified |
| Acute Toxicity | Not classified | Not classified |
Industrial and Research Applications
Laboratory Use
Primarily employed as a building block in organic synthesis, the compound serves as a precursor for pharmaceuticals, agrochemicals, and materials science applications . Its rigid cyclopropane motifs are valuable in designing molecules with constrained geometries.
Pharmacological Development
Ongoing research explores its incorporation into drug candidates targeting neurological disorders and cancer, though clinical data remain absent.
Regulatory and Environmental Considerations
Disposal Recommendations
No specific guidelines are provided in available SDS documents, though incineration or chemical neutralization is advised for amine hydrochlorides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume